molecular formula C13H21NO B8582198 2-Amino-2-benzylhexan-1-ol CAS No. 853303-78-3

2-Amino-2-benzylhexan-1-ol

Cat. No.: B8582198
CAS No.: 853303-78-3
M. Wt: 207.31 g/mol
InChI Key: HTDZEACPLKPNFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-2-benzylhexan-1-ol is a useful research compound. Its molecular formula is C13H21NO and its molecular weight is 207.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

853303-78-3

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

2-amino-2-benzylhexan-1-ol

InChI

InChI=1S/C13H21NO/c1-2-3-9-13(14,11-15)10-12-7-5-4-6-8-12/h4-8,15H,2-3,9-11,14H2,1H3

InChI Key

HTDZEACPLKPNFM-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC1=CC=CC=C1)(CO)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of methyl ester (0.13 g, 0.55 mmol) from step B in 7.8 mL THF was added LiBH4 (2.3 mL, 4.6 mmol, 2M in THF). After 2 h at reflux, the reaction was cooled to rt and quenched by the dropwise addition of MeOH, followed by acetone. After the volatiles were removed in vacuo, the remaining residue was redissolved in 23 mL 1N HCl and heated to 45° C. for 1.5 h. The volatiles were removed in vacuo, and the remaining residue was redissolved in saturated aqueous NaHCO3. The aqueous layer was extracted with CHCl3 (4×), the combined organics layers were dried over Na2SO4, filtered and concentrated to afford 2-amino-2-benzylhexan-1-ol II which was used for the next reaction without further purification. 1H NMR (400 MHz, CDCl3) δ 7.32-7.18 (m, 5H), 3.32 (m, 2H), 7.70 (m, 2H), 1.53-1.31 (m, 6H), 0.93 (t, J=6.8 Hz, 3H) LCMS M+H=208.
Name
methyl ester
Quantity
0.13 g
Type
reactant
Reaction Step One
Name
Quantity
2.3 mL
Type
reactant
Reaction Step One
Name
Quantity
7.8 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.